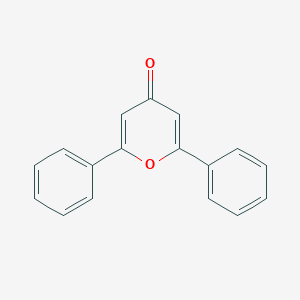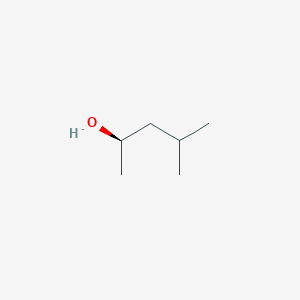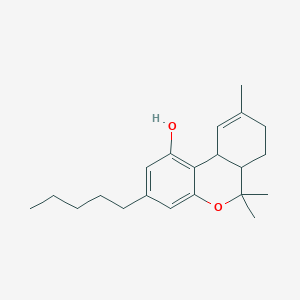![molecular formula C26H28N4O2 B091936 2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinolin-1-yl]ethyl carbanilate CAS No. 18178-47-7](/img/structure/B91936.png)
2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinolin-1-yl]ethyl carbanilate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinolin-1-yl]ethyl carbanilate, also known as DCTQ, is a fluorescent probe that has been widely used in scientific research. DCTQ is a quinoline-based compound that exhibits strong fluorescence emission in both organic solvents and water. It has been used in various applications, including biochemical and physiological studies, as well as in the development of new drugs and therapies.
Mecanismo De Acción
The mechanism of action of 2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinolin-1-yl]ethyl carbanilate is based on its ability to bind to specific biological targets and emit fluorescence upon excitation. 2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinolin-1-yl]ethyl carbanilate has been shown to bind to proteins and nucleic acids, and its fluorescence emission can be used to monitor changes in the conformation and activity of these molecules. In addition, 2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinolin-1-yl]ethyl carbanilate has been used to study the binding of small molecules to proteins and nucleic acids, which can provide insights into drug development and design.
Efectos Bioquímicos Y Fisiológicos
2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinolin-1-yl]ethyl carbanilate has been shown to have minimal biochemical and physiological effects, making it a safe and effective tool for scientific research. It does not interfere with biological processes or cause toxicity at the concentrations typically used in experiments. However, it is important to note that the effects of 2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinolin-1-yl]ethyl carbanilate may vary depending on the specific experimental conditions and the biological system being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinolin-1-yl]ethyl carbanilate has several advantages for lab experiments, including its strong fluorescence emission, high sensitivity, and low toxicity. It can be used in a wide range of biological systems, including cells, tissues, and whole organisms. However, there are also some limitations to its use. 2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinolin-1-yl]ethyl carbanilate is sensitive to pH and temperature changes, which can affect its fluorescence properties. In addition, its fluorescence can be quenched by certain molecules, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for the use of 2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinolin-1-yl]ethyl carbanilate in scientific research. One area of interest is the development of new applications for 2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinolin-1-yl]ethyl carbanilate in drug discovery and development. 2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinolin-1-yl]ethyl carbanilate has been shown to be a useful tool in the identification and characterization of new drug targets, and it may be possible to use 2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinolin-1-yl]ethyl carbanilate to develop new drugs and therapies. Another area of interest is the development of new fluorescent probes based on the structure of 2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinolin-1-yl]ethyl carbanilate. By modifying the structure of 2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinolin-1-yl]ethyl carbanilate, it may be possible to create new probes with improved properties for use in scientific research. Finally, there is interest in the use of 2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinolin-1-yl]ethyl carbanilate in imaging applications, including in vivo imaging of biological processes. By combining 2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinolin-1-yl]ethyl carbanilate with imaging technologies, it may be possible to visualize biological processes in real time, providing new insights into the workings of living systems.
Métodos De Síntesis
The synthesis of 2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinolin-1-yl]ethyl carbanilate involves a multi-step process that begins with the reaction of 2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline with ethyl chloroformate to form 2-(ethoxycarbonyl)-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline. This intermediate is then reacted with 2,2-dicyanovinyl to form the final product, 2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinolin-1-yl]ethyl carbanilate. The synthesis of 2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinolin-1-yl]ethyl carbanilate has been optimized to improve yield and purity, and the compound can be obtained in high purity with good yields.
Aplicaciones Científicas De Investigación
2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinolin-1-yl]ethyl carbanilate has been extensively used in scientific research due to its unique fluorescent properties. It has been used as a fluorescent probe to study various biological processes, including protein-protein interactions, enzyme activity, and cell signaling pathways. 2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinolin-1-yl]ethyl carbanilate has also been used to study the binding of small molecules to proteins and nucleic acids. In addition, 2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinolin-1-yl]ethyl carbanilate has been used in the development of new drugs and therapies, including cancer therapies and antimicrobial agents.
Propiedades
Número CAS |
18178-47-7 |
|---|---|
Nombre del producto |
2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinolin-1-yl]ethyl carbanilate |
Fórmula molecular |
C26H28N4O2 |
Peso molecular |
428.5 g/mol |
Nombre IUPAC |
2-[6-(2,2-dicyanoethenyl)-2,2,4,7-tetramethyl-3,4-dihydroquinolin-1-yl]ethyl N-phenylcarbamate |
InChI |
InChI=1S/C26H28N4O2/c1-18-12-24-23(14-21(18)13-20(16-27)17-28)19(2)15-26(3,4)30(24)10-11-32-25(31)29-22-8-6-5-7-9-22/h5-9,12-14,19H,10-11,15H2,1-4H3,(H,29,31) |
Clave InChI |
MBGQLEMLPRDFQM-UHFFFAOYSA-N |
SMILES |
CC1CC(N(C2=C1C=C(C(=C2)C)C=C(C#N)C#N)CCOC(=O)NC3=CC=CC=C3)(C)C |
SMILES canónico |
CC1CC(N(C2=C1C=C(C(=C2)C)C=C(C#N)C#N)CCOC(=O)NC3=CC=CC=C3)(C)C |
Otros números CAS |
18178-47-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



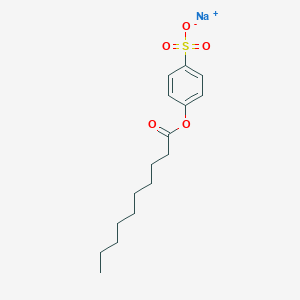
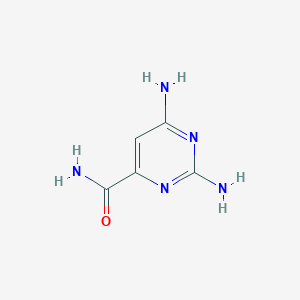
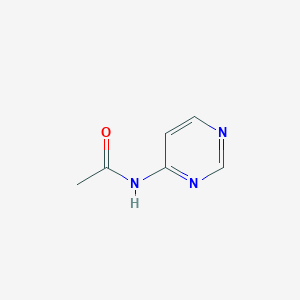
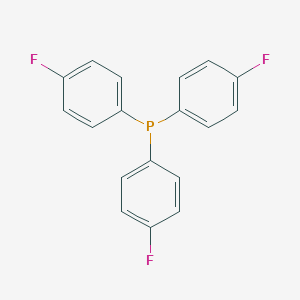
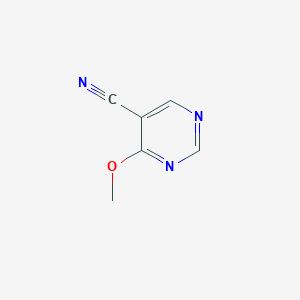
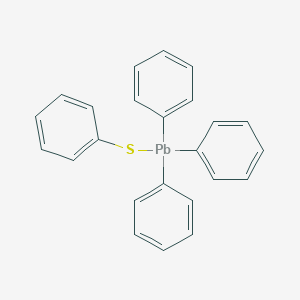
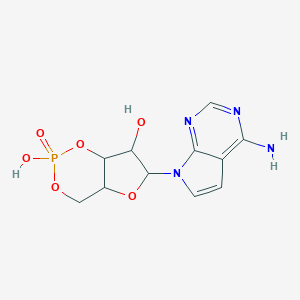
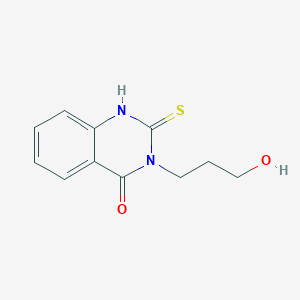
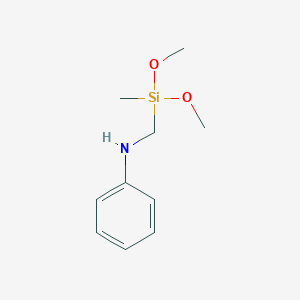
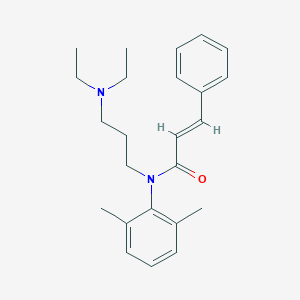
![1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol](/img/structure/B91873.png)
